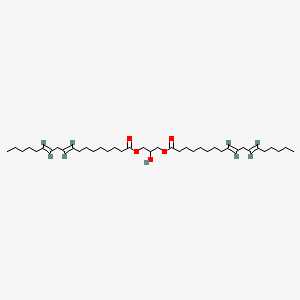
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester, also known as 1,3-Dilinoleoyl-rac-glycerol, is a compound with the molecular formula C39H68O5 and a molecular weight of 616.97 g/mol . This compound is a type of ester formed from 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of 9,12-octadecadienoic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
9,12-Octadecadienoic acid+2-hydroxy-1,3-propanediol→9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the 9,12-octadecadienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can target the ester functional groups, converting them into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the ester group with an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1,3-dilinoleoyl glycerol.
Substitution: Formation of 1,3-dilinoleoyl glycerol and corresponding alcohols.
科学研究应用
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It is used in studies related to lipid metabolism and the role of esters in biological systems.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. The released 9,12-octadecadienoic acid can then participate in various metabolic pathways, including the synthesis of signaling molecules such as prostaglandins and leukotrienes .
相似化合物的比较
Similar Compounds
1,2-Dilinoleoyl-rac-glycerol: Similar structure but with ester groups at different positions.
1,3-Dioleoyl-rac-glycerol: Similar structure but with oleic acid instead of 9,12-octadecadienoic acid.
1,3-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid instead of 9,12-octadecadienoic acid.
Uniqueness
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is unique due to the presence of two 9,12-octadecadienoic acid moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-WVZYQCMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4S,5R,6S)-6-[2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10782828.png)
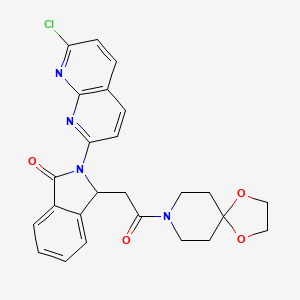
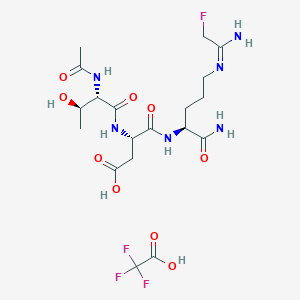
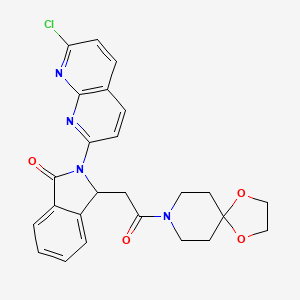
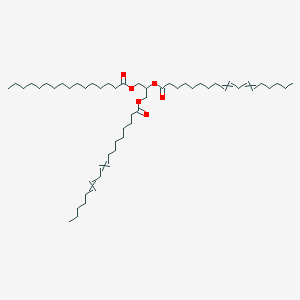

![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)
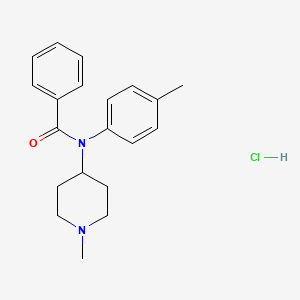
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)
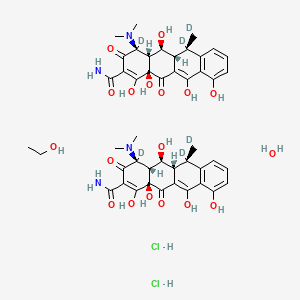

![[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9E,12Z)-octadeca-9,12-dienoate](/img/structure/B10782899.png)

![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-bromo-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10782929.png)
